molecular formula C22H24N2O3S B4133386 N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B4133386
M. Wt: 396.5 g/mol
InChI Key: VCANHBKZAFVUQE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes ethylphenyl groups and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with succinic anhydride to form an intermediate, which is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the dioxopyrrolidinyl ring under controlled conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxopyrrolidinyl ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dioxopyrrolidinyl derivatives.

    Substitution: Brominated or nitrated ethylphenyl derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity, while the dioxopyrrolidinyl ring can influence its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)picrylamine
  • N-(4-ethylphenyl)-1-methylpiperidin-4-amine
  • (4-ethylphenyl)(phenyl)methanone

Uniqueness

N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-15-5-9-17(10-6-15)23-20(25)14-28-19-13-21(26)24(22(19)27)18-11-7-16(4-2)8-12-18/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCANHBKZAFVUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-ethylphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

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